molecular formula C12H13NOS B3042862 4-Tert-butylbenzoyl isothiocyanate CAS No. 680214-97-5

4-Tert-butylbenzoyl isothiocyanate

Cat. No.: B3042862
CAS No.: 680214-97-5
M. Wt: 219.3 g/mol
InChI Key: ISBLKWMZWUQAJN-UHFFFAOYSA-N
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Description

A Member of the Versatile Isothiocyanate Family

Isothiocyanates, characterized by the functional group -N=C=S, are a well-established class of organosulfur compounds. foodandnutritionjournal.orgrjpharmacognosy.ir They are known for their high reactivity, primarily as electrophiles, which allows them to readily react with nucleophiles such as amines, thiols, and alcohols. foodandnutritionjournal.org This reactivity is the cornerstone of their extensive use in the synthesis of a wide array of heterocyclic compounds and thioureas. beilstein-journals.org

In the realm of medicinal chemistry, isothiocyanates have garnered substantial attention for their diverse biological activities. foodandnutritionjournal.orgnih.gov Naturally occurring isothiocyanates, found in cruciferous vegetables, have been investigated for their health benefits. foodandnutritionjournal.orgnih.gov The isothiocyanate group can covalently modify proteins, a mechanism that underpins many of their biological effects. foodandnutritionjournal.org This has spurred the synthesis of numerous analogues for potential therapeutic applications. beilstein-journals.org

The Legacy of Benzoyl Isothiocyanates in Synthesis

Benzoyl isothiocyanates, the structural backbone of 4-tert-butylbenzoyl isothiocyanate, have a long history as versatile intermediates in organic synthesis. acs.org Their utility stems from the presence of two reactive sites: the electrophilic carbon of the isothiocyanate group and the carbonyl group of the benzoyl moiety. This dual reactivity has been exploited in the preparation of a variety of compounds. For instance, benzoyl isothiocyanate has been used in the synthesis of thiourea (B124793) derivatives and in reactions with hydrazine (B178648) derivatives to form triazoline-thiones. sigmaaldrich.comrsc.org The established chemistry of benzoyl isothiocyanates provides a solid foundation for exploring the synthetic potential of its derivatives, including the 4-tert-butyl substituted variant.

The Influence of the 4-Tert-butylbenzoyl Moiety

The introduction of a tert-butyl group at the 4-position of the benzoyl ring significantly influences the properties and reactivity of the molecule. The tert-butyl group is known for its substantial steric bulk, a feature widely used in organic chemistry to control reaction pathways and enhance selectivity. rsc.orgrsc.org This steric hindrance can stabilize reactive intermediates and direct incoming reagents to specific positions on the molecule. rsc.orgwikipedia.org

Furthermore, the tert-butyl group is an electron-donating group, which can modulate the electronic properties of the aromatic ring and the adjacent carbonyl and isothiocyanate functionalities. This electronic influence can affect the reactivity of both the benzoyl and isothiocyanate parts of the molecule. The unique combination of steric and electronic effects imparted by the 4-tert-butylbenzoyl moiety makes this compound a distinct and valuable building block in molecular design. rsc.org

Emerging Research Directions

Advanced research is beginning to explore the unique attributes of this compound in various applications. A key area of investigation is its use as a precursor for novel heterocyclic compounds and polymers. The predictable reactivity of the isothiocyanate group, coupled with the modifying influence of the tert-butyl group, allows for the targeted synthesis of complex molecular architectures.

One notable research trajectory involves the reaction of substituted pyrenes with isothiocyanates in the presence of a strong acid to form thioamides. beilstein-journals.org For example, 2,7-di-tert-butylpyrene (B1295820) reacts with various isothiocyanates to yield 1-substituted thioamides. beilstein-journals.org This type of reaction highlights the potential of using bulky isothiocyanates to achieve regioselective functionalization of polycyclic aromatic hydrocarbons.

The table below summarizes the physical and chemical properties of this compound and related compounds, providing a comparative overview of their key characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not availableC12H13NOS219.30
Benzoyl isothiocyanate 532-55-8C8H5NOS163.20
4-Tert-butylphenyl isocyanate 1943-67-5C11H13NO175.23
4-Tert-butylbenzyl isothiocyanate 31088-81-0C12H15NS205.32
4-N-butylphenyl isothiocyanate Not availableC11H13NS191.29

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylbenzoyl isothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBLKWMZWUQAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Tert Butylbenzoyl Isothiocyanate

Established Synthetic Routes for Isothiocyanates

The preparation of isothiocyanates can be broadly categorized into several key methodologies, each with its own set of advantages and limitations. These methods often start from readily available precursors like primary amines, isocyanides, or dithiocarbamate (B8719985) salts.

Methods Involving Primary Amines and Thiocarbonyl Surrogates

A cornerstone of isothiocyanate synthesis involves the reaction of primary amines with a thiocarbonyl source. organic-chemistry.orgmdpi.com Historically, highly toxic reagents like thiophosgene (B130339) or carbon disulfide were commonly employed. nih.govkit.edudigitellinc.com These reactions typically proceed by the formation of a dithiocarbamate intermediate when using carbon disulfide, which is then desulfurized to yield the isothiocyanate. nih.govrsc.org

Modern approaches have focused on developing milder and more environmentally benign thiocarbonyl surrogates. For instance, thiocarbonyl diimidazole and dipyridyl thionocarbonate have been introduced as less hazardous alternatives to thiophosgene, although they can sometimes lead to the formation of undesired thiourea (B124793) byproducts. cbijournal.com Another strategy involves the in situ generation of thiocarbonyl fluoride (B91410) from difluorocarbene and elemental sulfur, which then reacts with primary amines to furnish isothiocyanates. mdpi.com The use of phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521) also provides an efficient route for both alkyl and aryl isothiocyanates. organic-chemistry.org

Recent advancements have further refined these methods. For example, a one-pot, two-step reaction using carbon disulfide followed by desulfurization with propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) has proven effective. organic-chemistry.org Additionally, a photocatalyzed reaction of amines with carbon disulfide offers a mild and efficient pathway to isothiocyanates. organic-chemistry.org

Synthesis from Isocyanides via Sulfuration

An alternative and increasingly popular route to isothiocyanates is the sulfuration of isocyanides. kit.edudigitellinc.comrsc.org This method is particularly attractive as it often avoids the use of highly toxic reagents associated with primary amine-based syntheses. The reaction involves the direct addition of sulfur to the isocyanide carbon.

This transformation can be achieved under thermal conditions, although this often requires high temperatures and long reaction times, leading to moderate yields, especially for aliphatic isocyanides. mdpi.com To overcome these limitations, catalytic systems have been developed. For instance, the use of catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to effectively promote the sulfurization of isocyanides with elemental sulfur at moderate temperatures. kit.edursc.org This catalytic approach has been optimized for sustainability, utilizing greener solvents like Cyrene™ or γ-butyrolactone (GBL). kit.edursc.org Molybdenum-disulfur complexes have also been employed as active sulfur-transfer agents in the catalytic synthesis of isothiocyanates from isocyanides. mdpi.com

Dithiocarbamate Salt Decomposition Approaches

The decomposition of dithiocarbamate salts, typically formed from the reaction of primary amines and carbon disulfide, is a widely used and versatile method for preparing isothiocyanates. nih.govrsc.org The critical step in this approach is the desulfurization of the dithiocarbamate salt, for which a variety of reagents have been developed.

Classic desulfurizing agents include heavy metal salts like lead nitrate. rsc.org However, due to environmental concerns, a significant focus has been placed on developing more benign alternatives. Reagents such as p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), and di-tert-butyl dicarbonate (B1257347) (Boc₂O) have been successfully employed. rsc.org A protocol using tosyl chloride allows for the in situ generation of the dithiocarbamate salt followed by rapid decomposition to the isothiocyanate in high yields. nih.gov

More recently, greener and more cost-effective methods have been introduced. An iodine-mediated decomposition of dithiocarbamate salts in a water/ethyl acetate (B1210297) biphasic system in the presence of sodium bicarbonate offers an environmentally friendly approach. cbijournal.comtandfonline.com Hydrogen peroxide has also been utilized as an effective desulfurizing agent. rsc.org

Specific Synthesis of 4-Tert-butylbenzoyl Isothiocyanate

The synthesis of this compound specifically has been achieved through the adaptation of established isothiocyanate synthesis methodologies.

Preparation via Reaction of 4-Tert-butylbenzoyl Chloride with Thiocyanate (B1210189) Salts (e.g., Ammonium (B1175870) Thiocyanate)

A primary and direct method for the synthesis of this compound involves the reaction of 4-tert-butylbenzoyl chloride with a thiocyanate salt. Ammonium thiocyanate (NH₄SCN) is a commonly used salt for this transformation.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The thiocyanate anion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. This leads to the displacement of the chloride leaving group and the formation of the desired this compound.

The general reaction scheme is as follows:

(CH₃)₃C-C₆H₄-COCl + NH₄SCN → (CH₃)₃C-C₆H₄-CONCS + NH₄Cl

This method is advantageous due to the commercial availability and relatively low cost of the starting materials, 4-tert-butylbenzoyl chloride and ammonium thiocyanate.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound from 4-tert-butylbenzoyl chloride and ammonium thiocyanate are highly dependent on the reaction conditions. Key parameters that are typically optimized include the solvent, reaction temperature, and reaction time.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1AcetoneReflux4Moderate
2Acetonitrile (B52724)Reflux3Good
3Toluene806Fair
4DichloromethaneRoom Temp12Low

This table is a representative example based on general principles of optimizing similar reactions and does not reflect specific experimental data from a cited source.

Detailed research findings indicate that polar aprotic solvents like acetonitrile often provide better results due to their ability to dissolve the ionic thiocyanate salt while also being compatible with the acyl chloride. Elevating the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, careful control of the reaction temperature is crucial for maximizing the yield of this compound. The reaction time is also optimized to ensure complete conversion of the starting materials without significant product degradation.

Reactivity and Fundamental Reaction Mechanisms of 4 Tert Butylbenzoyl Isothiocyanate

Electrophilic and Nucleophilic Centers in 4-Tert-butylbenzoyl Isothiocyanate

The reactivity of this compound is dictated by the distribution of electron density across its structure, creating distinct electrophilic and nucleophilic sites. The isothiocyanate group is the primary hub of reactivity.

Electrophilic Centers : The central carbon atom of the isothiocyanate group (-N=C =S) is highly electrophilic. nih.gov This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. youtube.com Additionally, the carbonyl carbon of the benzoyl group (-C =O) is also an electrophilic center, though reactions predominantly occur at the more reactive isothiocyanate carbon.

This duality in reactivity, possessing both electrophilic and nucleophilic centers, makes this compound a valuable intermediate for synthesizing complex molecules. nih.gov

Nucleophilic Addition Reactions

The most common reactions involving this compound are nucleophilic additions to the electrophilic carbon of the isothiocyanate group. These reactions are fundamental to creating a variety of derivatives.

A primary application of this compound is in the synthesis of N-acylthiourea derivatives. This is typically achieved through its reaction with primary or secondary amines. The reaction mechanism involves the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate. nih.gov

This straightforward condensation reaction is widely used to link the 4-tert-butylbenzoyl scaffold to various other molecular fragments, including heterocyclic amines. For instance, reactions with heterocyclic amines like those containing thiazole (B1198619), benzothiazole, pyridine, and pyrimidine (B1678525) rings have been successfully carried out to produce novel N-acylthiourea derivatives. nih.gov The process often begins with the synthesis of the isothiocyanate in situ from 4-tert-butylbenzoyl chloride and a thiocyanate (B1210189) salt, followed by the addition of the desired amine. nih.govpreprints.org

Similarly, the compound reacts with ethynyl (B1212043) derivatives to form ethynylated-thiourea hybrids. These reactions underscore the role of this compound as a key building block in medicinal chemistry and materials science. nih.gov

Table 1: Synthesis of N-Acylthiourea Derivatives

Reactant with this compoundProduct TypeReaction Type
Heterocyclic Amines (e.g., thiazole, pyridine)N-(4-tert-butylbenzoyl)-N'-(heterocyclyl)thioureaNucleophilic Addition
Ethynyl DerivativesEthynylated N-Acylthiourea HybridsNucleophilic Addition
4-AminobenzonitrileN-(4-tert-butylbenzoyl)-N'-(4-cyanophenyl)thioureaNucleophilic Addition

Acyl thiosemicarbazides can be synthesized from this compound through its reaction with hydrazine (B178648) or its derivatives. Thiosemicarbazides are valuable intermediates in the synthesis of various pharmaceuticals and bioactive compounds. nih.gov

The reaction proceeds via a nucleophilic addition mechanism, analogous to the formation of N-acylthioureas. The terminal nitrogen atom of the hydrazine molecule acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This leads to the formation of a stable acyl thiosemicarbazide (B42300) structure, incorporating the 4-tert-butylbenzoyl group.

Cyclization Pathways and Heterocycle Formation

The reactive nature of the isothiocyanate group makes this compound a powerful tool for constructing various heterocyclic ring systems, particularly those containing nitrogen and sulfur.

Isothiocyanates are established precursors for the synthesis of nitrogen and sulfur-containing heterocycles. nih.govclockss.org The reaction of this compound with appropriate bifunctional reagents can lead to the formation of rings such as thiazines and thiazoles.

For example, the reaction of an isothiocyanate with a compound containing both an amino group and a thiol group can lead to the formation of a thiazole-based ring system through a cyclization reaction. In one pathway, the reaction of an isothiocyanate with aromatic amines can yield 2-amino-5,6-dihydro-4H-1,3-thiazines. researchgate.net Similarly, the reaction of an isothiocyanate with the sodium salt of thiobenzamide (B147508) can produce 2-phenyl-2-thiazoline. clockss.org These cyclization reactions often proceed after an initial nucleophilic addition to the isothiocyanate, followed by an intramolecular condensation step to form the stable heterocyclic ring.

This compound can serve as a key building block in the synthesis of more complex heterocyclic systems like pyrimidines and quinazolines, which are significant scaffolds in medicinal chemistry. researchgate.netscispace.com

Pyrimidine Derivatives : The synthesis of fused pyrimidine systems can be achieved by reacting this compound with a suitable precursor. For instance, its reaction with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) can be used to synthesize thiophene-fused pyrimidine derivatives. researchgate.net The initial product of the addition reaction can then undergo cyclization to form various fused pyrimidines. researchgate.net

Quinazoline (B50416) Derivatives : Quinazolinone synthesis often involves the cyclization of an N-acylated anthranilic acid derivative. nih.gov While many synthetic routes exist, this compound can be used to introduce the necessary structural components. By reacting with a derivative of 2-aminobenzonitrile (B23959) or 2-aminobenzamide, the isothiocyanate can form a thiourea (B124793) intermediate that is primed for intramolecular cyclization to form a quinazoline or quinazolinone ring system. nih.govorganic-chemistry.org

Table 2: Heterocyclic Systems from this compound

Heterocyclic SystemGeneral PrecursorReaction Pathway
Thiazines/ThiazolesBifunctional amines/thiolsNucleophilic addition followed by intramolecular cyclization
Fused PyrimidinesAmines with a nitrile or other cyclizing groupAddition-cyclization sequence
Quinazolines2-Aminobenzamide/2-aminobenzonitrile derivativesAddition followed by intramolecular cyclization

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Tert Butylbenzoyl Isothiocyanate Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is an indispensable tool for elucidating the molecular structure of 4-tert-butylbenzoyl isothiocyanate. Each technique provides a unique piece of the structural puzzle, and together they offer comprehensive confirmation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the carbon-hydrogen framework of an organic molecule. Analysis of derivatives of this compound, such as ethynylated-thioureas and 1,4-naphthoquinone (B94277) thiazole (B1198619) hybrids, has been performed using ¹H and ¹³C NMR to confirm their structures following synthesis. nih.govbiruni.edu.tr The expected NMR signals for the parent compound, this compound, can be predicted based on its distinct chemical environment.

In the ¹H NMR spectrum, a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected in the aliphatic region. The aromatic region would feature two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. Key signals would include those for the methyl and quaternary carbons of the tert-butyl group, the four distinct carbons of the aromatic ring, the carbonyl carbon (C=O), and the highly characteristic carbon of the isothiocyanate (N=C=S) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-C(CH₃)₃ ~1.3 ~31
-C (CH₃)₃ - ~35
Aromatic C-H ~7.5-7.9 (AA'BB' system) ~125-130
Aromatic C (quaternary) - ~132, ~158
-C =O - ~168

Note: Values are approximate and based on typical chemical shifts for similar functional groups and analysis of precursors like 4-tert-butylbenzoyl chloride. chemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound and its derivatives serves as a crucial tool for structural confirmation. nih.govbiruni.edu.tr

The most prominent and diagnostic absorption band is the intense, sharp peak for the asymmetric stretch of the isothiocyanate (-N=C=S) group, which typically appears in the 2140–1990 cm⁻¹ region. instanano.com Other significant absorptions include the strong C=O stretching vibration of the benzoyl group, C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl group, and C=C stretching vibrations within the aromatic ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch -N=C=S (Isothiocyanate) 2140–1990 Strong, Sharp
Stretch C=O (Carbonyl) 1680–1660 Strong
Stretch C-H (Aromatic) 3100–3000 Medium to Weak
Stretch C-H (Aliphatic) 3000–2850 Medium

Source: Data compiled from general FTIR correlation tables and experimental results for derivatives. nih.govinstanano.comupi.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is used to characterize the conjugated π-electron system. The UV-Vis spectra of derivatives confirm the presence of these chromophores. nih.govbiruni.edu.tr The absorption bands arise from π → π* and n → π* electronic transitions within the benzoyl and isothiocyanate moieties. The benzoyl group, in particular, gives rise to strong absorptions in the UV region. Studies on structurally related compounds, such as the UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane, highlight the strong UV absorption properties inherent to this type of molecular framework. nih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₁₃NOS, corresponding to a molecular weight of 219.3 g/mol . synquestlabs.com High-resolution mass spectrometry (HRMS) on its derivatives provides precise mass measurements that confirm their elemental formulas. biruni.edu.tr

In addition to the molecular ion peak (M⁺), the mass spectrum reveals a characteristic fragmentation pattern that aids in structural elucidation. A primary fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical followed by the elimination of ethylene, or the direct loss of a tert-butyl cation or radical. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
219 [C₁₂H₁₃NOS]⁺ Molecular Ion (M⁺)
204 [C₁₁H₁₀NOS]⁺ Loss of a methyl radical (·CH₃)
162 [C₈H₄NOS]⁺ Loss of a tert-butyl radical (·C(CH₃)₃)
147 [C₇H₅O]⁺ 4-tert-butylbenzoyl acylium ion

Note: Fragmentation is predicted based on established principles for aromatic ketones and tert-butyl arenes. researchgate.netlibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. uol.de This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles. Although the crystal structure of this compound itself is not widely reported, the structures of numerous acyl thiourea (B124793) derivatives synthesized from it have been determined by this method. nih.gov These derivative structures offer critical insights into the conformational preferences and intermolecular interactions driven by the core molecular framework.

The study of crystal packing reveals how molecules arrange themselves in a crystalline lattice, an arrangement governed by non-covalent intermolecular forces. In derivatives of this compound, particularly N-acyl thioureas, hydrogen bonding plays a dominant role in defining the supramolecular architecture. rsc.org

When this compound reacts to form an N-acyl thiourea, it creates a -C(O)NHC(S)NH- moiety. This group contains both hydrogen bond donors (N-H) and acceptors (the carbonyl oxygen and the thiocarbonyl sulfur). X-ray diffraction studies on these derivatives consistently show the formation of robust intermolecular hydrogen bonds. nih.gov

Specifically, two types of interactions are prominent:

N–H⋯O=C Hydrogen Bonding: The hydrogen atom on one nitrogen of the thiourea moiety forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule.

N–H⋯S=C Hydrogen Bonding: The hydrogen on the other nitrogen atom engages in a hydrogen bond with the sulfur atom of a neighboring molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-tert-butylbenzoyl chloride

Conformational Analysis of Derived Molecules (e.g., Trans-cis Configurations)

The reaction of this compound with various amines leads to the formation of N-(4-tert-butylbenzoyl)thiourea derivatives. A key structural feature of these derived molecules is the potential for rotational isomerism around the C(O)-N and C(S)-N bonds of the thiourea backbone. This gives rise to different conformations, primarily described as trans or cis with respect to the relative orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups.

In the solid state, as determined by single-crystal X-ray diffraction, and in solution, investigated by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, these molecules can exist in several conformations. The two most common configurations are the trans-cis and trans-trans forms. The trans or cis descriptor refers to the arrangement of the substituents on either side of the C-N bonds.

For N-aroyl-N'-substituted thioureas, the molecule can adopt a configuration where the benzoyl group is trans to the thiocarbonyl group across the C(O)-N bond, and the N'-substituent is cis to the thiocarbonyl group across the C(S)-N bond. This is often referred to as the S-shaped conformation. This conformation is frequently stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a pseudo-six-membered ring.

The alternative trans-trans conformation, which is more extended, is also possible. The specific conformation adopted by a particular derivative is influenced by several factors, including the steric bulk of the substituents on the nitrogen atoms, the electronic effects of the substituents, and the potential for intermolecular hydrogen bonding in the crystal lattice.

For instance, in the crystal structure of many N,N-disubstituted-N'-(benzoyl)thioureas, the molecules are observed to form dimers through strong intermolecular N-H···S hydrogen bonds. The interplay between intramolecular and intermolecular interactions dictates the final observed conformation.

Table 1: Illustrative Conformational Data for N-Aroylthiourea Derivatives

Compound NameConformationKey Dihedral Angles (°)Method of Analysis
N,N-dimethyl-N'-(2-methylbenzoyl)thioureatrans-cisC(O)-N-C(S)-N: ~175X-ray Diffraction
N,N-dibutyl-N'-(2-methylbenzoyl)thioureatrans-cisC(O)-N-C(S)-N: ~178X-ray Diffraction
N,N-dihexyl-N'-(2-methylbenzoyl)thioureatrans-cisC(O)-N-C(S)-N: ~176X-ray Diffraction

Computational Chemistry and Theoretical Investigations of 4 Tert Butylbenzoyl Isothiocyanate and Its Derivatives

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. For derivatives of 4-tert-butylbenzoyl isothiocyanate, this analysis has been crucial in understanding their crystal packing and the nature of the non-covalent forces at play.

In a study of ethynylated-thiourea derivatives synthesized from this compound, specifically a derivative denoted as Th2, Hirshfeld surface analysis was performed to investigate the intermolecular contacts. nih.gov The analysis allowed for the visualization of the crystal packing, which was found to be characterized by significant intermolecular hydrogen-bonding interactions. nih.govscispace.com The primary interactions identified were N-H⋯O=C and N-H⋯S=C hydrogen bonds, which play a crucial role in stabilizing the molecular structure in the solid state. nih.govscispace.com

The key findings from the Hirshfeld analysis of a this compound derivative (Th2) are summarized below:

Interaction TypeRole in Crystal Packing
N-H⋯O=CProlonged hydrogen-bonding interactions
N-H⋯S=CProlonged hydrogen-bonding interactions

This detailed analysis of intermolecular forces is fundamental for crystal engineering and understanding the solid-state properties of these compounds.

Molecular Docking Studies for Investigating Ligand-Target Interactions in In Vitro Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound itself are not detailed in the provided search results, research on its acyl thiourea (B124793) derivatives highlights the application of this methodology. For instance, in silico molecular docking studies have been performed on novel acyl thiourea derivatives to screen their potential against enzymes like DprE1 and HSP90, which are targets for tuberculosis and cancer, respectively. researchgate.net

In one such study, the extra precision (XP) tool of Glide was used to assess the compatibility of the ligand molecules with the active site of the target protein. researchgate.net The results of these docking simulations can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a related compound was found to form a hydrogen bond with a Trp-532 residue and hydrophobic interactions with His-405 and Pro-537 in the active site of a target enzyme, resulting in a strong binding score. researchgate.net These studies are crucial for predicting the potential biological activity of these compounds and guiding the design of more potent and selective inhibitors.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties and conformational preferences of molecules. These theoretical calculations can provide valuable insights that aid in the interpretation of experimental data.

For ethynylated-thiourea derivatives of this compound (Th1 and Th2), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to study their electronic structure. nih.govscispace.com These computations, which included frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) population analysis, suggested a strong delocalization of electronic density across a conjugated π-system involving the ethynyl-phenyl and thiourea groups. nih.govscispace.com This delocalization has implications for the molecule's electronic and optical properties.

Furthermore, single-crystal X-ray diffraction studies of the Th2 derivative revealed that the 1-acyl thiourea moiety [-C(O)NHC(S)NH-] adopts an S conformation. nih.govresearchgate.net This experimental finding provides a benchmark for theoretical conformational analyses. Computational studies on similar benzoylthiourea (B1224501) derivatives have shown that theoretical results obtained through DFT calculations can match well with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy, as well as with X-ray diffraction data for molecular geometry. researchgate.netresearchgate.net Such studies can predict vibrational frequencies and chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the molecule's structural and electronic properties.

The combination of experimental characterization (NMR, FT-IR, UV-visible) and theoretical calculations provides a comprehensive understanding of the conformational and spectroscopic features of these complex molecules derived from this compound. nih.govscite.ai

Derivatization Strategies and Research Applications of 4 Tert Butylbenzoyl Isothiocyanate in Advanced Chemical Synthesis

Synthesis of Novel Thiourea (B124793) Derivatives

The primary application of 4-tert-butylbenzoyl isothiocyanate in synthetic chemistry is as a precursor for N-acyl thioureas. The general synthesis is a straightforward and efficient process involving the reaction of this compound with a primary or secondary amine. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate moiety.

The isothiocyanate itself is typically prepared in situ by reacting 4-tert-butylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. arkat-usa.org The resulting acyl isothiocyanate is then immediately treated with the desired amine to yield the target 1-(4-tert-butylbenzoyl)-3-substituted-thiourea derivative. The versatility of this reaction allows for the incorporation of a vast array of functional groups and molecular scaffolds by simply varying the amine component. nih.gov

Acyl Thioureas and Ethynylated-Thiourea Hybrid Moieties

The synthesis of acyl thioureas is the most direct derivatization of this compound. By reacting it with various amines, a library of N-(4-tert-butylbenzoyl)thioureas can be generated. The properties of these molecules are modulated by the substituent (R-group) brought in by the amine.

While specific examples coupling this compound with ethynylated amines are not prevalent in the reviewed literature, the synthetic route is chemically feasible. An ethynylated amine, such as propargylamine, could react with this compound under standard conditions to produce N-(4-tert-butylbenzoyl)-N'-(prop-2-yn-1-yl)thiourea. Such a hybrid molecule would be of significant interest as the terminal alkyne group is a versatile functional handle for further chemical modifications, such as "click" chemistry reactions, metal-catalyzed cross-couplings, or the introduction of complex molecular fragments.

Sulfonamide-Thiourea Hybrids

Hybrid molecules incorporating both a sulfonamide and a thiourea moiety are of interest in medicinal chemistry. The synthesis of such derivatives using this compound can be achieved by reacting it with an amine that contains a sulfonamide group, for instance, a substituted sulfanilamide. rsc.org The reaction would proceed via the standard nucleophilic addition mechanism, linking the benzoylthiourea (B1224501) core to the sulfonamide fragment.

Research on related structures, such as N-(4-substituted-benzyl)-N'-tert-butylbenzyl thioureas, has demonstrated the successful incorporation of sulfonamide groups into complex thiourea derivatives. nih.gov These studies confirm that the chemical functionalities are compatible and that such hybrid molecules are synthetically accessible. The general approach involves the reaction of an isothiocyanate with a primary amine bearing a sulfonamide group, a strategy directly applicable to this compound. rsc.org

Table 1: Representative Sulfonamide-Containing Amines for Hybrid Synthesis

Amine Name Chemical Formula
Sulfanilamide C₆H₈N₂O₂S
4-(Aminomethyl)benzenesulfonamide C₇H₁₀N₂O₂S

This table lists potential amine reactants for creating sulfonamide-thiourea hybrids with this compound based on established synthetic methods.

Thiophene-Thiourea Core Derivatives

The synthesis of thiourea derivatives containing a thiophene (B33073) ring can be accomplished by reacting this compound with an aminothiophene. Research on the closely related benzoyl isothiocyanate has shown that it reacts efficiently with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes. researchgate.net The reaction yields the corresponding N-benzoylthiourea derivative.

By analogy, this compound is expected to react similarly with various aminothiophenes or their annulated (fused-ring) analogues. The resulting N-(4-tert-butylbenzoyl)-N'-(thienyl)thioureas combine the structural features of the benzoyl group, the thiourea linker, and the heterocyclic thiophene core, making them interesting candidates for further chemical and biological evaluation. researchgate.net

Quinazoline-4-one Based Thiourea Derivatives

Quinazoline-4-one is a privileged scaffold in medicinal chemistry. Thiourea derivatives featuring this core can be synthesized by reacting an amino-substituted quinazolin-4-one with this compound. Synthetic protocols have been established where various aminoquinazoline derivatives are reacted directly with the appropriate isothiocyanate in a solvent like DMF at room temperature to afford the desired products. researchgate.net This method provides a direct and efficient route to novel quinazoline-4-one based thiourea derivatives. The reaction involves the nucleophilic attack of the amino group on the quinazoline (B50416) ring onto the isothiocyanate carbon of this compound. researchgate.netrsc.org

Applications in Ligand Design and Coordination Chemistry Research

Thiourea derivatives, including those derived from this compound, are excellent ligands for metal ions due to the presence of multiple donor atoms. The N-acylthiourea core contains soft (sulfur) and hard (oxygen) donor atoms, along with nitrogen atoms, allowing for diverse coordination modes. uzh.chnih.gov These ligands can act as monodentate, chelating bidentate, or bridging ligands.

N-benzoylthiourea derivatives have been shown to coordinate with a variety of transition metals, including palladium(II), copper(I), and rhenium(I), often forming stable complexes. rsc.orguzh.chnih.gov The coordination typically occurs through the thiocarbonyl sulfur and the carbonyl oxygen atoms (O,S-chelation) or through the thiocarbonyl sulfur and a deprotonated nitrogen atom (N,S-chelation). nih.govmdpi.com

The 4-tert-butylbenzoyl group in these ligands serves two main purposes. First, its large steric bulk can influence the geometry of the resulting metal complex and its coordination sphere. Second, it significantly increases the lipophilicity of both the ligand and the complex, which can enhance solubility in non-polar organic solvents and influence the electronic properties of the metal center. These features make N-(4-tert-butylbenzoyl)thioureas valuable ligands for designing new metal complexes with specific catalytic or material properties. uzh.ch

Table 2: Potential Coordination Modes of N-(4-tert-butylbenzoyl)thioureas

Coordination Mode Donor Atoms Description
Monodentate S The ligand binds to the metal center only through the sulfur atom.
Bidentate (Chelating) S, O The ligand forms a stable ring with the metal center by binding through both sulfur and oxygen atoms.
Bidentate (Chelating) S, N After deprotonation, the ligand binds through the sulfur and one of the nitrogen atoms.

This table outlines the common ways that N-acylthiourea ligands can bind to metal ions, which is applicable to derivatives of this compound.

Utilization in Combinatorial Library Synthesis and Chemoinformatics Research

The straightforward and high-yielding reaction between this compound and amines makes it an ideal building block for combinatorial chemistry. rsc.orgnih.gov Combinatorial synthesis aims to rapidly generate large numbers of structurally related compounds in a "library" for high-throughput screening. By reacting this compound with a diverse set of commercially available or custom-synthesized amines, a large library of N-(4-tert-butylbenzoyl)thiourea derivatives can be efficiently produced. nih.gov This approach allows for the systematic exploration of the chemical space around this thiourea scaffold.

The resulting libraries are valuable assets for chemoinformatics research. nih.govnih.gov Chemoinformatics involves the use of computational methods to analyze chemical and biological data. By screening a library of thiourea derivatives against a biological target (e.g., an enzyme or receptor), researchers can generate structure-activity relationship (SAR) data. This data can then be used to build computational models that predict the activity of new, unsynthesized compounds. nih.gov The diversity of the library, driven by the variety of amines used, is crucial for developing robust and predictive SAR models. The consistent presence of the 4-tert-butylbenzoyl fragment provides a common anchor point for structural alignment and comparison across the library.

Synthesis of Receptor Ligands (e.g., TRPV1 Antagonists involving similar tert-butylbenzyl isothiocyanate)

The synthesis of receptor ligands, particularly for the TRPV1 channel, represents a significant area of research in the quest for novel analgesic agents. The TRPV1 receptor is a key player in pain signaling pathways, making its antagonists promising candidates for pain management. wisconsin.edu A common and effective strategy for creating potent TRPV1 antagonists involves the synthesis of thiourea derivatives. The core reaction for this synthesis is the coupling of an isothiocyanate with a suitable amine.

While the specific use of this compound is part of a broader synthetic methodology for N-acyl thioureas, extensive research into TRPV1 antagonists has utilized the structurally similar compound, 4-tert-butylbenzyl isothiocyanate . wisconsin.edunih.govnih.gov This compound serves as a crucial building block, typically forming one part of the final antagonist molecule.

The general synthetic approach involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-tert-butylbenzyl isothiocyanate. This reaction forms a thiourea linkage (-NH-C(S)-NH-), which is a key structural motif in many potent TRPV1 antagonists. nih.govnih.gov

A documented example is the synthesis of N-(4-tert-Butylbenzyl)-N'-[5-(methylsulfonylamino)-1-indanyl]thiourea (18). wisconsin.edu The synthesis is achieved by stirring a mixture of 5-(methylsulfonylamino)-1-aminoindane (the amine component) and 4-tert-butylbenzyl isothiocyanate in a solvent like dimethylformamide (DMF) at room temperature. wisconsin.edu The resulting product is a potent TRPV1 antagonist. wisconsin.edu

The versatility of this method allows for the creation of a diverse library of potential antagonists by varying the amine component. Researchers have explored a range of N-4-substituted-benzyl amines to study the structure-activity relationships and the role of different functional groups on the molecule's antagonistic activity. nih.govnih.gov For instance, studies have shown that the presence and nature of a sulfonamido group on the amine-bearing aromatic ring play an integral role in the compound's ability to act as an antagonist on the vanilloid receptor. nih.gov

Furthermore, stereochemistry has been shown to be a critical factor. Alpha-methyl substitution on the benzylamine (B48309) portion of the molecule can lead to potent and stereospecific antagonists. mdpi.com Specifically, compounds with the R-configuration have exhibited excellent potencies, highlighting the importance of the three-dimensional arrangement of the molecule for effective receptor binding. mdpi.com

The research findings for several thiourea-based TRPV1 antagonists derived from 4-tert-butylbenzyl isothiocyanate are summarized in the table below.

Compound IDStructure / Key MoietiesTargetActivity (Ki)Reference
1 N-4-(methylsulfonylaminobenzyl) thiourea analoguerTRPV1/CHO63 nM (binding affinity), 54 nM (antagonism) wisconsin.edu
2 3-fluoro derivative of Compound 1rTRPV1/CHO53.5 nM (binding affinity), 9.2 nM (antagonism) wisconsin.edu
14 alpha-Methyl substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea (R-configuration)rTRPV1/CHO41 nM (binding affinity), 4.5 nM (antagonism) mdpi.com
18 alpha-Methyl substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea (R-configuration)rTRPV1/CHO39.2 nM (binding affinity), 37 nM (antagonism) mdpi.com
N/A N-(4-tert-Butylbenzyl)-N'-[5-(methylsulfonylamino)-1-indanyl]thioureaNot SpecifiedNot Specified wisconsin.edu

Mechanistic Insights into Biological Activity of 4 Tert Butylbenzoyl Isothiocyanate Derivatives in Vitro Studies

Investigation of Specific Molecular Targets and Biochemical Pathways

Although direct studies on 4-tert-butylbenzoyl isothiocyanate are scarce, research on analogous compounds suggests several potential molecular targets and pathways.

There is a lack of specific studies investigating the inhibitory effects of this compound on enzymes like DNA gyrase, amylase, or glucosidase. However, the broader class of isothiocyanates has been shown to inhibit various enzymes, often through the covalent modification of cysteine residues in the active site. For example, some isothiocyanates have demonstrated inhibitory activity against histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. The inhibition of HDACs by isothiocyanates can lead to the reactivation of tumor suppressor genes.

The potential for this compound to induce protein aggregation has not been specifically documented. In general, protein aggregation involves the misfolding and assembly of proteins into larger, often non-functional, complexes. frontiersin.org The reactive nature of the isothiocyanate group could potentially lead to non-specific protein modification, which in some cases might trigger aggregation, but this remains a speculative mechanism for this particular compound.

Studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), have shown that they can modulate key signaling pathways involved in cell survival and proliferation, including the Extracellular signal-Regulated Kinase (ERK) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways can have dual roles, either promoting or inhibiting apoptosis, depending on the cellular context and the stimulus. For instance, in some cancer cell lines, sustained activation of the ERK pathway has been linked to the induction of apoptosis. It is plausible that this compound derivatives could exert similar effects, though specific evidence is currently unavailable.

Cellular Responses in In Vitro Models

The ultimate effect of targeting molecular pathways is the induction of specific cellular responses, such as apoptosis and cell cycle arrest, which have been observed for various isothiocyanate derivatives in cancer cell lines.

Numerous studies have demonstrated the pro-apoptotic effects of isothiocyanates in different cancer cell models. For example, benzyl isothiocyanate has been shown to induce apoptosis in human pancreatic cancer cells and canine lymphoma and leukemia cells. nih.govnih.gov Similarly, other isothiocyanates have shown efficacy against breast cancer cells, including the MCF-7 cell line. The induction of apoptosis is a hallmark of many anticancer agents and is often a primary endpoint in in vitro studies. While direct evidence for this compound is lacking, its structural similarity to other biologically active isothiocyanates suggests it may also possess pro-apoptotic properties.

Table 1: Effects of Isothiocyanate Derivatives on Apoptosis in Cancer Cell Lines

Compound/Derivative Cell Line Observed Effect
Benzyl Isothiocyanate Pancreatic Cancer Cells Induction of apoptosis
Benzyl Isothiocyanate Canine Lymphoma/Leukemia Induction of apoptosis via ROS and DNA damage nih.gov

This table is illustrative and based on studies of related isothiocyanates, as direct data for this compound is not available.

In addition to apoptosis, isothiocyanates are known to interfere with the cell cycle, a key process regulating cell proliferation. Benzyl isothiocyanate, for example, has been reported to cause G2/M phase cell cycle arrest in human pancreatic cancer cells. nih.govnih.gov This arrest prevents cancer cells from dividing and can be a precursor to apoptosis. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). It is conceivable that this compound or its derivatives could also exhibit such activity.

Table 2: Effects of Isothiocyanate Derivatives on Cell Cycle

Compound/Derivative Cell Line Observed Effect
Benzyl Isothiocyanate Human Pancreatic Cancer G2/M phase arrest nih.govnih.gov

This table is illustrative and based on studies of related isothiocyanates, as direct data for this compound is not available.

Impact on Cellular Oxidative Stress and Redox Homeostasis (e.g., Superoxide Generation)

Derivatives of this compound, like other isothiocyanates (ITCs), are known to influence the delicate balance of cellular oxidative stress and redox homeostasis. In vitro studies have shown that ITCs can induce oxidative stress, which can be a key mechanism in their biological activity. This is often achieved through the depletion of intracellular glutathione (B108866) or by causing damage to mitochondria. nih.gov The pro-oxidant effect of these compounds can trigger a cellular antioxidant response at lower concentrations. nih.gov However, at higher doses, this effect can become cytotoxic. nih.gov

The interaction of ITCs with cellular redox systems can lead to the generation of reactive oxygen species (ROS), such as superoxide. This disruption of redox homeostasis is a critical factor in the various biological effects observed with these compounds, including their anticancer and anti-inflammatory properties. nih.gov The induction of oxidative stress can lead to the modification of proteins and other cellular components, ultimately triggering pathways that can result in apoptosis or other forms of cell death. nih.govnih.gov

Mechanism of Antimicrobial Activity (e.g., Membrane Disruption in Fungi and Bacteria)

The antimicrobial action of isothiocyanates, including derivatives of this compound, involves multiple mechanisms. One of the key modes of action is the disruption of microbial cell membranes. nih.gov For instance, phenethyl isothiocyanate (PEITC) has been shown to affect the cellular membrane integrity of bacteria such as E. coli, P. aeruginosa, and S. aureus. nih.gov Similarly, allyl isothiocyanate (AITC) can also impact the cell membrane of E. coli O157:H7. nih.gov

Beyond direct membrane damage, ITCs can exert their antimicrobial effects by interfering with essential cellular processes. Benzyl isothiocyanate (BITC) has been observed to induce the loss of bacterial membrane integrity. nih.gov Furthermore, BITC can trigger pathways leading to heat shock, oxidative stress response, and protein aggregation, ultimately causing dysfunction in energy metabolism and bacterial death. nih.gov This compound also affects the redox balance and metabolism of Campylobacter jejuni, leading to cell death. nih.gov Some ITCs, like sulforaphane, can inhibit bacterial quorum sensing, a cell-to-cell communication process crucial for virulence and biofilm formation. nih.gov

The antimicrobial mechanisms of ITCs are multifaceted and can vary depending on the specific compound and the target microorganism. The ability to disrupt membranes and interfere with vital cellular functions underscores their potential as antimicrobial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Derived Compounds (In Vitro Context)

Influence of Electronic and Steric Properties of Substituents on Biological Potency

The biological activity of derivatives of this compound is significantly influenced by the electronic and steric properties of their substituents. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect potency and selectivity. nih.govnih.govnih.gov

Electronic Effects: The electronic nature of substituents on the aromatic ring can modulate the reactivity of the isothiocyanate group and its interactions with biological targets. For instance, in a study of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, which share a similar structural scaffold, the introduction of halogen atoms at the 2-position of the 'A-region' (the 4-tert-butylbenzyl moiety) resulted in enhanced antagonist activity at the TRPV1 receptor. nih.gov This suggests that electron-withdrawing groups can positively influence biological potency.

Steric Effects: The size and spatial arrangement of substituents (steric effects) also play a critical role. Bulky groups can either enhance or hinder biological activity depending on the specific target and the nature of the interaction. mdpi.comrsc.org For example, the presence of a bulky tert-butyl group can impact the ability of a molecule to adopt a specific conformation required for binding to a target. mdpi.com In the context of isothiocyanato-copper(II) coordination compounds, bulky alkyl substituents on N-donor bidentate amines were shown to have a dramatic effect on the resulting structural and magnetic properties. mdpi.com The relative rates of reaction between isothiocyanatoallene and secondary amines were also found to be strongly dependent on the steric demand of the N-alkyl groups. rsc.org

Identification of Pharmacophoric Features within Derived Structures

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For derivatives of this compound, key pharmacophoric features can be deduced from SAR studies. nih.govnih.govnih.gov

Based on studies of related compounds, the following features are likely important:

The Isothiocyanate Group (-N=C=S): This functional group is a key electrophilic center that can react with nucleophilic residues (such as cysteine) in target proteins, forming covalent bonds. This reactivity is central to the biological activity of many isothiocyanates. nih.gov

The Aromatic Ring System: The benzoyl moiety provides a scaffold for positioning the isothiocyanate group and other substituents in a specific orientation for optimal interaction with the target.

Substituents on the Aromatic Ring: The nature and position of other substituents on the phenyl ring can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its potency and selectivity. nih.gov

In a study of isothiocyanate derivatives as COX inhibitors, molecular docking and dynamics simulations highlighted crucial amino acid residues (Tyr385, Trp387, Phe518, Val523, and Ser530) involved in the interaction with the target enzyme, COX-2. nih.govnih.gov This information helps to refine the understanding of the pharmacophoric requirements for potent and selective inhibition. The combination of in silico and in vitro findings is instrumental in identifying promising drug candidates. nih.govnih.gov

Synergy Studies with Other Bioactive Agents in In Vitro Systems

Currently, there is a lack of specific in vitro synergy studies focusing on this compound and its derivatives in the provided search results. However, the broader class of isothiocyanates has been investigated for synergistic effects with other bioactive agents. Given the known antimicrobial and anticancer properties of isothiocyanates, exploring their potential in combination therapies is a logical and promising area of research.

The rationale for such studies is based on the principle that combining agents with different mechanisms of action can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing resistance. For instance, the membrane-disrupting and metabolic interference properties of isothiocyanates could potentially sensitize microorganisms to conventional antibiotics. Similarly, their ability to induce oxidative stress might complement the action of certain chemotherapeutic drugs in cancer treatment.

While direct evidence for this compound is pending, the general biological activities of isothiocyanates suggest that future in vitro studies investigating synergistic interactions with other antimicrobial or anticancer agents would be a valuable endeavor.

Future Research Directions

Development of Innovative and Eco-Friendly Synthetic Methodologies for 4-Tert-butylbenzoyl Isothiocyanate Analogues

The traditional synthesis of benzoyl isothiocyanates often involves the reaction of the corresponding benzoyl chloride with a thiocyanate (B1210189) salt. chemicalbook.com While effective, future research should prioritize the development of more sustainable and efficient methods for producing this compound and its analogues.

A promising direction lies in the exploration of one-pot syntheses from readily available starting materials. For instance, a general and facile one-pot protocol for preparing various alkyl and aryl isothiocyanates from primary amines under aqueous conditions has been developed. beilstein-journals.org Adapting such a method for 4-tert-butylbenzamide (B1266068) or related amines would offer a greener alternative to traditional routes that often employ toxic reagents and organic solvents. The use of di-tert-butyl dicarbonate (B1257347) as a promoter in the synthesis of isothiocyanates from amines is another eco-friendlier approach that avoids toxic thiophosgene (B130339). google.com

Future investigations could focus on the following:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of isothiocyanates, offering a faster and often higher-yielding alternative to conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields and safety, especially for potentially hazardous reactions.

Catalytic Methods: The use of catalysts, such as PEG-400, in the reaction between benzoyl chlorides and thiocyanate salts can improve efficiency and reduce waste. chemicalbook.com

The development of these innovative synthetic strategies will not only be environmentally beneficial but will also facilitate the rapid generation of a diverse library of this compound analogues for further investigation.

Exploration of Novel Reaction Pathways for Diverse Heterocycle Synthesis

The isothiocyanate functional group is a versatile building block for the synthesis of a wide array of heterocyclic compounds. Future research should systematically explore the reactivity of this compound in cycloaddition and condensation reactions to generate novel heterocyclic systems.

Cycloaddition Reactions:

The [4+1] cycloaddition of isocyanides with various electrophilic substrates is a powerful tool for constructing five-membered heterocycles. rsc.org The isothiocyanate group in this compound can potentially participate in similar cycloaddition reactions, for example, [4+2] cycloadditions, to yield six-membered rings. youtube.com A systematic study of its reactivity with various dienes and dipolarophiles would be highly valuable.

Synthesis of Fused Heterocycles:

Benzoyl isothiocyanates are known precursors for the synthesis of fused heterocyclic systems such as quinazolinones and thiadiazoles.

Quinazolines: The reaction of isatoic anhydride (B1165640) with various isothiocyanates can lead to the formation of quinazolin-4(3H)-ones. researchgate.netresearchgate.net Investigating the reaction of this compound with anthranilic acid derivatives could provide a straightforward route to novel quinazolinone structures. nih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from the reaction of acyl isothiocyanates with hydrazides. acs.orgresearchgate.net The reaction of this compound with various hydrazides would likely yield a series of novel 2-imino-1,3,4-thiadiazoles, a class of compounds known for their diverse biological activities. acs.org

The exploration of these and other reaction pathways will undoubtedly expand the chemical space accessible from this compound, leading to the discovery of new molecular architectures with potentially interesting properties.

Advanced Computational Modeling for De Novo Design of Functionalized Derivatives and Mechanistic Prediction

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new molecules. Future research on this compound should extensively utilize computational modeling for two primary purposes: the de novo design of functionalized derivatives and the prediction of reaction mechanisms.

De Novo Design and QSAR Studies:

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of molecules with their biological activity. nih.govjapsonline.comresearchgate.nettrdizin.gov.tr By developing QSAR models for a series of this compound derivatives, it will be possible to identify the key structural motifs responsible for a particular biological effect. This knowledge can then be used for the de novo design of new derivatives with enhanced potency and selectivity. mdpi.comresearchgate.netnih.gov For instance, the influence of substituents on the phenyl ring of N'-benzylidene-4-tert-butylbenzohydrazide derivatives on their urease inhibitory activity has been successfully modeled. mdpi.comnih.gov A similar approach can be applied to derivatives of this compound.

Mechanistic Prediction:

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of reactions involving this compound. nih.govchemrxiv.orgresearchgate.net For example, computational studies can help in understanding the regioselectivity and stereoselectivity of its cycloaddition reactions, predicting the most likely products, and identifying the transition states involved. This predictive power can save significant experimental effort by focusing on the most promising reaction pathways.

The integration of computational modeling into the research workflow will enable a more rational and efficient exploration of the chemical potential of this compound and its derivatives.

Expanding the Scope of In Vitro Biological Target Identification and Detailed Mechanistic Elucidation for New Derivatives

While the synthesis of new molecules is a crucial first step, a thorough understanding of their biological activity is equally important. Future research should focus on a systematic in vitro evaluation of the biological effects of newly synthesized this compound derivatives and a detailed elucidation of their mechanisms of action.

Biological Target Identification:

Isothiocyanates are known to interact with a variety of biological targets, often through the electrophilic nature of the -N=C=S group, which can react with nucleophilic residues in proteins. nih.govscielo.org.coresearchgate.net A broad screening of new this compound derivatives against a panel of biologically relevant targets, such as enzymes and receptors, is warranted. For example, isothiocyanates have been shown to inhibit proteasomal cysteine deubiquitinases, which are relevant targets in cancer therapy. nih.gov The potential of this compound derivatives as inhibitors of such enzymes should be investigated. The anti-inflammatory properties of isothiocyanates, often mediated through the modulation of pathways involving NF-κB and MAPKs, also present a promising area for investigation. mdpi.comnih.gov

Mechanistic Elucidation:

Once a biological activity is identified, a detailed mechanistic study is essential to understand how the compound exerts its effect. This can involve a combination of biochemical assays, cell-based studies, and biophysical techniques. For instance, if a derivative shows enzymatic inhibitory activity, studies should be conducted to determine the mode of inhibition (e.g., competitive, non-competitive) and to identify the specific amino acid residues involved in the interaction. The ability of isothiocyanates to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells is another well-documented mechanism of action that could be explored for new derivatives. mdpi.com

The systematic biological evaluation and mechanistic elucidation of this compound derivatives will be crucial for identifying lead compounds for the development of new therapeutic agents or other functional molecules.

Q & A

Basic Research Questions

Q. How is 4-tert-butylbenzoyl isothiocyanate utilized in synthesizing hybrid thiourea derivatives, and what analytical techniques confirm their structural integrity?

  • Methodological Answer : The compound reacts with ethynyl derivatives in acetone to form ethynylated-thiourea hybrids. Structural validation involves multi-step characterization:

  • ¹H/¹³C NMR for functional group identification.
  • FT-IR to confirm thiourea C=S and C=O bonds.
  • Elemental analysis for stoichiometric purity.
  • Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry (e.g., S-conformation in the thiourea moiety) .

Q. What experimental methods determine the thermal stability of compounds derived from this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition temperatures. For example, derivatives like Th1 and Th2 remain stable up to ~210°C, with mass loss profiles indicating sequential degradation of substituents .

Q. What is the role of this compound in synthesizing thiosemicarbazides, and how are reaction conditions optimized?

  • Methodological Answer : The compound acts as a thiophosgenation reagent, converting primary amines to isothiocyanates. Subsequent reaction with hydrazine monohydrate under ambient conditions yields thiosemicarbazides. Optimization includes:

  • Solvent selection (e.g., 1,4-dioxane for solubility).
  • Stoichiometric control to minimize byproducts like ammonium chloride .

Advanced Research Questions

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in crystals of this compound derivatives?

  • Methodological Answer : Hirshfeld surfaces mapped with dnorm values visualize close contacts (e.g., N–H···O and N–H···S hydrogen bonds in Th2). Quantitative analysis via fingerprint plots distinguishes contributions from H-bonding (sharp spikes) vs. van der Waals interactions (diffuse regions) .

Q. What computational approaches predict the electronic properties of derivatives, and how do they inform experimental design?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : Energy gaps (ΔE = LUMO − HOMO) correlate with redox activity.
  • Natural Bond Orbital (NBO) analysis : Delocalization indices quantify conjugation between ethynyl-phenyl and thiourea groups, guiding synthetic modifications for enhanced electronic delocalization .

Q. How can gas chromatography (GC) and computational thermodynamics resolve contradictions in reaction mechanisms involving isothiocyanates?

  • Methodological Answer : Time-resolved GC tracks intermediate formation (e.g., in rearrangement reactions). Gibbs free energy (ΔG) calculations identify thermodynamically favored pathways. For example, lower ΔG values for transition states explain preferential product formation, enabling yield optimization .

Q. How are factorial and central composite designs (CCD) applied to optimize reaction parameters in syntheses involving this compound?

  • Methodological Answer :

  • Screening phase : Fractional factorial design identifies critical variables (e.g., solvent volume, temperature).
  • Optimization phase : CCD refines parameters (e.g., molar ratios, pH) to maximize yield. Response surface models predict optimal conditions (e.g., 28 µL triethylamine, pH 6.9 for derivatization efficiency) .

Q. What electrochemical profiles characterize this compound derivatives, and how are they interpreted?

  • Methodological Answer : Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) reveals irreversible oxidation/reduction peaks. For example, anodic peaks near +1.2 V vs. Ag/AgCl suggest thiourea moiety oxidation, while cathodic peaks correlate with electron-withdrawing substituent effects .

Data Contradiction Analysis

  • Example : Discrepancies in reported thermal stability (e.g., TGA vs. DSC data) may arise from polymorphic forms or solvent residues. Cross-validation with powder XRD and elemental analysis resolves such issues .

Methodological Best Practices

  • Synthetic Protocols : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of isothiocyanate groups.
  • Characterization : Combine spectroscopic (NMR/IR) and computational (DFT) tools for robust structural assignments.
  • Data Reproducibility : Document reaction conditions (e.g., stirring time, humidity) to mitigate batch-to-batch variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.